Product packaging for Lysidine(Cat. No.:CAS No. 116120-47-9)

Lysidine

Cat. No.: B1166442
CAS No.: 116120-47-9
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Description

Lysidine (CAS 144796-96-3) is an uncommon modified nucleoside that plays an essential, kingdom-specific role in ensuring translational fidelity in most prokaryotes . It is a derivative of cytidine where the C2 carbonyl oxygen is replaced by the amino acid lysine, forming a structure also known as 2-lysylcytidine . Its primary research value and mechanism of action are demonstrated in the anticodon loop of the bacterial isoleucine tRNA (tRNAIle). Here, this compound, denoted by the symbol L or k2C, is found at the wobble position (C34) . This critical modification performs a dual function: it switches the codon specificity of the tRNA from AUG to AUA and simultaneously switches its aminoacylation identity from methionine to isoleucine . By enabling the specific recognition of the AUA isoleucine codon without mis-pairing with the AUG methionine codon, this compound is a key subject of study in molecular biology for understanding the fundamental mechanisms of the genetic code, tRNA modification, and translational accuracy . Research into this compound and its biosynthesis, catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), provides valuable insights into prokaryotic physiology and evolutionary biology . Our company supplies this compound as a fine chemical and offers comprehensive contract manufacturing services, supported by multiple pilot and large-scale production facilities to ensure supply from kilos to tons . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, and it is not for human use .

Properties

CAS No.

116120-47-9

Molecular Formula

C3H5N5OS

Origin of Product

United States

Scientific Research Applications

Biochemical Mechanism of Lysidine Synthesis

This compound synthesis is catalyzed by the enzyme tRNA^Ile-lysidine synthetase (TilS), which facilitates the modification of cytidine to this compound in tRNA. The process involves two consecutive reactions where an adenylated tRNA intermediate is formed. This modification is essential for the accurate decoding of the AUA codon, allowing for the incorporation of isoleucine instead of methionine, which would occur with unmodified tRNA .

Table 1: Key Features of this compound Synthesis

FeatureDescription
Enzyme tRNA^Ile-lysidine synthetase (TilS)
Substrates ATP and lysine
Reaction Type Post-transcriptional modification
Codon Specificity AUA (Isoleucine)
Organisms Primarily found in bacteria

Role in Protein Translation

This compound's incorporation into tRNA significantly alters its properties, allowing it to recognize specific codons that would otherwise be misread. For instance, studies demonstrate that this compound-modified tRNA^Ile can effectively read the AUA codon while unmodified counterparts may misinterpret it as AUG (methionine) . This specificity is critical for maintaining the fidelity of protein synthesis in prokaryotic organisms.

Potential Therapeutic Applications

Recent research has begun to explore the therapeutic potential of this compound and its derivatives:

  • Antimicrobial Properties : Investigations into this compound's role in bacterial systems suggest that it may be involved in the development of novel antimicrobial agents by targeting bacterial translation mechanisms .
  • Cancer Research : The modification patterns seen with this compound may provide insights into new cancer therapies by manipulating tRNA modifications to alter protein synthesis in cancer cells .

Case Study 1: Bacterial Translation Fidelity

A study highlighted how mutations in the TilS enzyme affected the synthesis of this compound and subsequently impacted bacterial growth rates due to errors in protein translation. The research illustrated that bacteria with impaired this compound synthesis exhibited increased sensitivity to antibiotics targeting translation processes .

Case Study 2: Therapeutic Exploration

Another investigation focused on the potential use of this compound analogs in drug design, particularly for antibiotic resistance. The study found that compounds mimicking this compound could inhibit bacterial growth by disrupting normal tRNA function, thereby providing a new avenue for antibiotic development .

Comparison with Similar Compounds

Lysidine vs. Agmatidine (Archaeal AUA Decoder)

Agmatidine (agm²C) is the archaeal counterpart of this compound, enabling AUA decoding. While both modifications occur at C34 and prevent AUG recognition, they differ chemically and biosynthetically:

Feature This compound (k²C) Agmatidine (agm²C)
Modifying Group Lysine (from lysine) Agmatine (from arginine decarboxylation)
Enzyme TilS (ATP-dependent) TiaS (ATP-dependent)
Biosynthesis Adenylation + lysine substitution Adenylation + agmatine substitution
Base Pairing Forms H-bonds with adenine Similar H-bonding with adenine
Evolution Convergent evolution with TiaS Distinct enzyme class

Agmatidine’s structure allows tautomerization (similar to this compound), enabling adenine recognition while sterically excluding guanine . Both modifications highlight convergent evolution in solving AUA decoding .

This compound vs. Cytidine (Unmodified Counterpart)

Quantum chemical studies reveal key conformational differences between this compound and cytidine in tRNA anticodon loops:

Parameter This compound Cytidine
Glycosyl Torsion Angle Anti (χ = 3°) Anti (χ = 33°)
Ribose Puckering C3′-endo (stable) Variable, less stabilized
Hydrogen Bonding Lysine interacts with 2′-OH No side-chain interactions
Backbone Interaction No interaction with phosphate N/A

This compound’s lysine moiety folds back, forming a hydrogen bond with the ribose 2′-OH, stabilizing the C3′-endo conformation critical for codon recognition . Cytidine lacks this stabilization, leading to less predictable ribose puckering .

This compound vs. Inosine (Eukaryotic Wobble Modifier)

Inosine, a deaminated adenosine found in eukaryotes, decodes AUA, AUC, and AUU via wobble pairing. This reflects divergent strategies for AUA decoding across domains.

Mechanistic Insights and Evolutionary Implications

  • Enzyme Specificity : TilS discriminates tRNA(Ile) from tRNA(Met) by recognizing acceptor stem base pairs (C4-G69 and C5-G68 in tRNA(Ile)) .
  • Functional Redundancy : Both this compound and agmatidine prevent AUG misreading but use distinct modifying enzymes, underscoring evolutionary flexibility .
  • Thermal Adaptation : this compound’s stable C3′-endo conformation may aid thermophiles, though this remains understudied compared to other modifications (e.g., archaeosine) .

Preparation Methods

Recombinant TilS Enzyme Preparation

The enzymatic synthesis of this compound relies on tRNA Ile-lysidine synthetase (TilS), a conserved bacterial enzyme encoded by the tilS gene. In Escherichia coli, recombinant TilS is overexpressed in E. coli BL21(DE3) cells using a pET-28a(+) vector with an N-terminal hexahistidine tag. Purification involves affinity chromatography on nickel-nitrilotriacetic acid (Ni-NTA) resin, followed by size-exclusion chromatography (Superdex 200). The final enzyme preparation exhibits a molecular weight of approximately 48 kDa, confirmed by electrospray ionization mass spectrometry.

In Vitro Transcription of tRNAIle2 Substrate

The tRNAIle2 substrate is synthesized via in vitro transcription using T7 RNA polymerase. A DNA template encoding the E. coli tRNAIle2 gene is cloned into plasmid pLDR24, flanked by a T7 promoter and a BstNI restriction site. Post-transcription, the tRNA is purified by phenol-chloroform extraction and size-exclusion chromatography (Superdex 75). Electrospray ionization mass spectrometry verifies the tRNA’s integrity, ensuring a mass of 24,567 Da.

This compound Modification Reaction

The TilS-catalyzed reaction modifies cytidine 34 (C34) in tRNAIle2 by replacing its 2-oxo group with the ε-amino group of lysine. Standard reaction conditions include:

  • Buffer : 50 mM TAPS (pH 8.5), 3 mM MgCl₂, 0.5 mM tris(2-carboxyethyl)phosphine (TCEP)

  • Substrates : 20 μM tRNAIle2, 100 μM ATP, 100 μM L-lysine

  • Enzyme : 500 nM TilS

  • Incubation : 4 hours at 37°C

The reaction progress is monitored using a scintillation proximity assay (SPA) with tritiated lysine ([³H]lysine). Incorporation of radioactivity into tRNA confirms successful this compound formation, with a reported turnover number (k<sub>cat</sub>) of 0.12 min⁻¹ and a Michaelis constant (K<sub>m</sub>) of 8.2 μM for lysine.

Inhibition and Substrate Specificity Studies

TilS exhibits remarkable catalytic flexibility, accepting lysine analogs and primary amines as alternative substrates. A kinetic analysis of 17 analogs revealed key structural determinants for activity (Table 1):

CompoundIC₅₀ (μM)Structural Feature Modified
L-Lysine0.68Reference compound
Aminoethylcysteine0.045Thioether side chain
Aminoethylserine0.40Hydroxyl side chain
(5R)-5-Hydroxylysine17.6Hydroxylated side chain
N-Acetylethylenediamine110Acetylated primary amine

Chemical Synthesis of this compound and Analogs

Total Synthesis from Cytidine

A six-step chemical route converts cytidine to 2,4-diaminopyrimidine ribosides, precursors to this compound (Figure 1):

  • Protection : Cytidine is protected with tert-butyldimethylsilyl (TBDMS) groups at the 2' and 3' hydroxyls.

  • Oxidation : The 4-amino group is oxidized to a nitro group using m-chloroperbenzoic acid.

  • Amine Addition : LiCl and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitate nucleophilic addition of lysine’s ε-amine to C2, yielding a single tautomer.

  • Deprotection : TBDMS groups are removed with tetrabutylammonium fluoride.

This method achieves >50% overall yield, requiring only one chromatographic purification step.

Agmatidine and k2U Synthesis

This compound analogs, such as agmatidine (a agmatine-modified cytidine) and k2U (this compound’s uridine derivative), are synthesized similarly. For k2U, cytidine is replaced with uridine, and the ε-amine of lysine is coupled to the C2 position using a phosphoramidite building block. The final product is incorporated into RNA via solid-phase synthesis, enabling structural studies of base-pairing behavior.

Analytical Validation of this compound Formation

Gel Electrophoresis

Denaturing polyacrylamide gel electrophoresis (15% Tris-borate-EDTA, 8 M urea) resolves unmodified tRNAIle2 (24,567 Da) from this compound-modified tRNA (24,694 Da). Ethidium bromide staining confirms a mobility shift corresponding to a 127 Da increase, consistent with lysine incorporation.

Aminoacylation Assays

This compound-modified tRNA is validated functionally by its ability to be aminoacylated by isoleucyl-tRNA synthetase (IleRS). Assays containing 100 nM tRNA, 100 μM [³H]isoleucine, and Bacillus subtilis IleRS show a 22-fold increase in isoleucine incorporation compared to unmodified tRNA. In contrast, methionyl-tRNA synthetase (MetRS) exhibits no activity, confirming the specificity imparted by this compound.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of enzymatically synthesized this compound-tRNA reveals a mass increase of 127.1 Da, matching the theoretical mass of this compound (C₁₀H₁₇N₃O₄). For chemically synthesized this compound, high-resolution MS confirms a molecular ion at m/z 354.1421 [M+H]⁺.

Comparative Analysis of Preparation Methods

Enzymatic vs. Chemical Synthesis

  • Yield : Enzymatic synthesis achieves near-quantitative tRNA modification (>99%) under optimal conditions, whereas chemical synthesis provides 50–60% yields of pure this compound.

  • Applications : Enzymatic methods are ideal for producing biologically active tRNA for functional studies, while chemical synthesis enables structural diversification (e.g., agmatidine, k2U).

  • Cost : Chemical synthesis requires expensive phosphoramidites and protecting groups, whereas enzymatic synthesis uses recombinant enzymes and standard buffers.

Challenges and Optimizations

  • tRNA Stability : In vitro transcribed tRNA is prone to degradation; addition of RNase inhibitors and低温 storage (-80°C) improves stability.

  • Side Reactions : Chemical synthesis may produce N⁶-acylated byproducts; DBU-mediated deprotection minimizes these impurities .

Q & A

Basic Research Questions

Q. How can Lysidine be detected and quantified in tRNA samples, and what analytical methods are most reliable?

  • Methodological Approach :

  • Step 1 : Isolate tRNA using phenol-chloroform extraction and ethanol precipitation.
  • Step 2 : Digest tRNA with ribonucleases (e.g., RNase T1) to release nucleosides.
  • Step 3 : Analyze hydrolysates via HPLC coupled with UV detection (monitoring 280 nm for modified nucleosides) or liquid chromatography-mass spectrometry (LC-MS) for precise identification based on mass-to-charge ratios.
  • Key Validation : Compare retention times or spectral data with synthetic this compound standards. Structural confirmation can be achieved via X-ray crystallography of tRNA complexes or NMR for isolated this compound .

Q. What is the biological role of this compound in tRNA, and how does it influence codon-anticodon interactions?

  • Methodological Approach :

  • Step 1 : Use in vitro translation assays with wild-type and this compound-deficient tRNA(Ile) to compare AUA codon decoding efficiency.
  • Step 2 : Employ structural biology techniques (e.g., cryo-EM) to visualize this compound’s position in the tRNA anticodon loop and its interaction with the AUA codon.
  • Step 3 : Conduct mutational studies on tRNA(Ile) to assess the impact of this compound substitution (e.g., replacing this compound with cytidine) on aminoacylation by isoleucyl-tRNA synthetase (IleRS) .

Advanced Research Questions

Q. What structural and kinetic mechanisms underlie this compound formation by TilS, and how does the enzyme discriminate tRNA(Ile) from tRNA(Met)?

  • Methodological Approach :

  • Step 1 : Perform crystallographic studies of TilS-tRNA complexes (e.g., from Aquifex aeolicus or E. coli) to identify critical binding motifs, such as the C29-G41 base pair in the anticodon stem.
  • Step 2 : Use site-directed mutagenesis on TilS domains (e.g., the N-terminal ATP-pyrophosphatase domain) to disrupt this compound synthesis and measure activity via ATP consumption assays.
  • Step 3 : Compare kinetic parameters (kcatk_{\text{cat}}, KmK_{\text{m}}) for TilS with tRNA(Ile) vs. tRNA(Met) using stopped-flow fluorescence to monitor adenylation and lysine incorporation .

Q. How can contradictions in proposed mechanisms for this compound’s acid hydrolysis be resolved experimentally?

  • Methodological Approach :

  • Step 1 : Replicate kinetic studies under varying acid concentrations (e.g., 10–12 M H2_2SO4_4) to observe rate maxima, as reported in early work.
  • Step 2 : Use 1^1H-NMR to track protonation states of this compound intermediates (e.g., dication formation above 102% H2_2SO4_4) and correlate with hydrolysis rates.
  • Step 3 : Apply kinetic isotope effects (KIE) with deuterated water (D2_2O) to distinguish between rate-determining nucleophilic attack (water-sensitive) vs. proton transfer steps .

Q. What experimental strategies can elucidate cooperative roles between this compound and other tRNA modifications (e.g., ac4C) in maintaining translational fidelity?

  • Methodological Approach :

  • Step 1 : Generate bacterial knockout strains lacking TilS (this compound synthesis) or TmcAL (ac4C synthesis) and compare proteomic errors via mass spectrometry .
  • Step 2 : Use genetic interaction assays (e.g., synthetic lethality) to identify functional overlaps between this compound and ac4C pathways.
  • Step 3 : Employ single-molecule fluorescence resonance energy transfer (smFRET) to monitor ribosomal decoding accuracy in the presence/absence of these modifications .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in this compound quantification across different analytical platforms?

  • Methodological Approach :

  • Step 1 : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. enzymatic labeling with fluorescent probes).
  • Step 2 : Standardize reference curves with in-house synthesized this compound to control for batch variability.
  • Step 3 : Use multivariate statistical analysis (e.g., PCA) to identify platform-specific biases in detection limits or matrix effects .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations References
LC-MS This compound quantification in tRNA hydrolysatesHigh sensitivity, specificityRequires synthetic standards
X-ray crystallography TilS-tRNA(Ile) structural analysisAtomic-level resolutionRequires high-quality crystals
Kinetic isotope effects Elucidating hydrolysis mechanismsDistinguishes rate-determining stepsTechnically challenging in strong acids

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